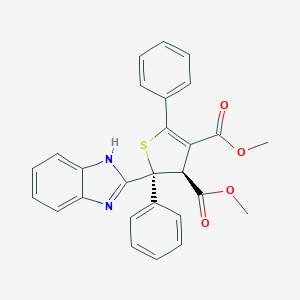
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidinone ring and a thioxo group. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antidiabetic effects and to improve insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone in lab experiments is its potential to target specific enzymes and signaling pathways. This makes it a useful tool for investigating the biological mechanisms underlying various diseases and conditions. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to explore its potential as a therapeutic agent for various diseases and conditions. This will involve conducting more preclinical and clinical studies to evaluate its safety and efficacy. Additionally, further research is needed to explore its potential as a biopesticide and herbicide, as well as its potential use in materials science.
Synthesemethoden
The synthesis of 3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been achieved using different methods. One of the most common methods involves the reaction of cyclohexanone with ethyl isothiocyanate and ammonium acetate in the presence of acetic acid. This reaction leads to the formation of the imidazolidinone ring and the thioxo group. Other methods involve the use of different starting materials and reagents to produce the same compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-5-ethylidene-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential as a biopesticide and herbicide. In materials science, it has been explored for its potential use in the synthesis of novel materials.
Eigenschaften
Molekularformel |
C11H16N2OS |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-ethylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2,8H,3-7H2,1H3,(H,12,15)/b9-2- |
InChI-Schlüssel |
IPSNJFYHJNBYIB-MBXJOHMKSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)N(C(=S)N1)C2CCCCC2 |
SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
Kanonische SMILES |
CC=C1C(=O)N(C(=S)N1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
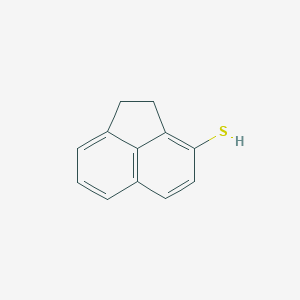
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
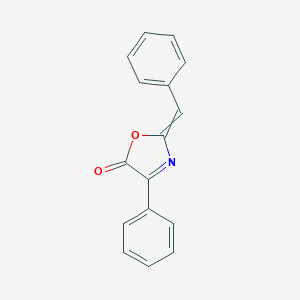
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
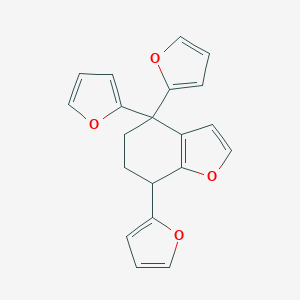
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
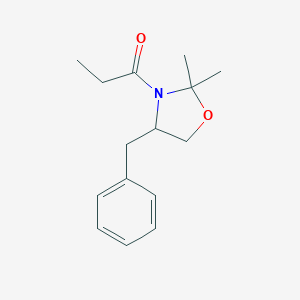
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
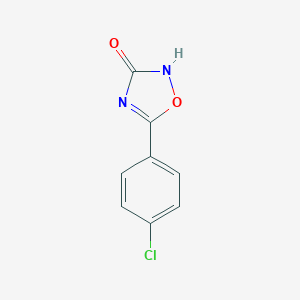
methanone](/img/structure/B282101.png)
